rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis
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Overview
Description
Rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis, is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties. The presence of both hydroxyl and methyl groups on the pyrrolidine ring makes it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis, typically involves the construction of the pyrrolidine ring followed by the introduction of the hydroxyl and methyl groups. One common method involves the use of starting materials such as 1-methylpyrrolidine and diol precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry is achieved .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis, undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
For example, oxidation can yield ketones, while reduction can produce alcohols with different stereochemistry .
Scientific Research Applications
Rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis, has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of various chemicals and pharmaceuticals due to its unique properties.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis, involves its interaction with specific molecular targets in biological systems. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, influencing metabolic pathways and cellular processes. This selective binding is crucial for its potential therapeutic effects, such as modulating glucose metabolism and lipid profiles .
Comparison with Similar Compounds
Similar Compounds
- Rac-(3R,4S)-3-methylpiperidin-4-ol hydrochloride, cis
- Rac-(3R,4S)-6,6-dimethylazepane-3,4-diol hydrochloride, cis
- Rac-(3R,4S)-pyrrolidine-3,4-diamine trihydrochloride, cis
Uniqueness
Rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis, stands out due to its specific stereochemistry and the presence of both hydroxyl and methyl groups on the pyrrolidine ring. This unique structure allows for selective interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "L-aspartic acid", "methylamine", "sodium cyanoborohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "1. L-aspartic acid is converted to its methyl ester by treatment with excess methanol and sulfuric acid.", "2. The methyl ester is then reacted with methylamine in the presence of sodium cyanoborohydride to form the corresponding methylamide.", "3. The methylamide is then treated with hydrochloric acid to form the hydrochloride salt.", "4. The resulting salt is then reacted with sodium hydroxide to form the free base.", "5. The free base is then acetylated with acetic anhydride to form the N-acetyl derivative.", "6. The N-acetyl derivative is then treated with sodium bicarbonate to form the racemic mixture of the target compound.", "7. The racemic mixture is then separated into its individual enantiomers using chiral chromatography or other methods." ] } | |
CAS No. |
2742623-66-9 |
Molecular Formula |
C5H12ClNO2 |
Molecular Weight |
153.61 g/mol |
IUPAC Name |
(3S,4R)-1-methylpyrrolidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-6-2-4(7)5(8)3-6;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+; |
InChI Key |
AKIOTUXCRWQPJG-JEVYUYNZSA-N |
Isomeric SMILES |
CN1C[C@H]([C@H](C1)O)O.Cl |
Canonical SMILES |
CN1CC(C(C1)O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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